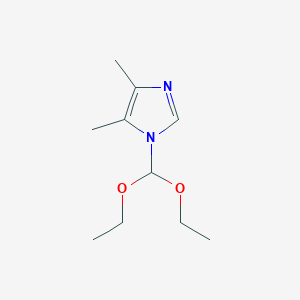
Naphthalene-1-13C
Übersicht
Beschreibung
Naphthalene-1-13C is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings . It has a molecular formula of 13CC9H8 and a molecular weight of 138.10 . The CAS number for Naphthalene-1-13C is 20526-83-4 .
Synthesis Analysis
Naphthalene is produced by distillation and fractionation of petroleum or coal tar . It undergoes various reactions such as nitration, sulphonation, halogenation, Friedel-Craft alkylation, and acylation . The reaction of a phenyl radical with C2H2 at temperatures of 600 and 700 K and pressures of 10 and 50 Torr has been investigated .Molecular Structure Analysis
The molecular structure of Naphthalene-1-13C consists of a naphthalene moiety with a 13C isotope at the 1-position . The linear formula is 13CC9H8 .Chemical Reactions Analysis
Naphthalene undergoes various chemical reactions. It reacts with conc. nitric acid and sulphuric acid at 60° C to give 1-nitronaphthalene . On further nitration, it gives 1,8-dinitronaphthalene and 1,5-dinitronaphthalene . Naphthalene also undergoes sulphonation with concentrated sulphuric acid at two different temperatures .Physical And Chemical Properties Analysis
Naphthalene-1-13C has a melting point of 80-82°C and a boiling point of 218°C . It is soluble in benzene, alcohol, ether, and acetone .Wissenschaftliche Forschungsanwendungen
Molecular Symmetry and Structural Insights
Naphthalene-1-13C has been crucial in determining molecular symmetry in crystalline naphthalene, revealing deviations from expected symmetry through solid-state 13C-nuclear magnetic resonance (NMR) chemical shifts. This approach, combined with quantum-chemical methods, offers a powerful tool for refining structural parameters beyond the capabilities of traditional diffraction techniques, thereby enhancing our understanding of molecular structures (Facelli & Grant, 1993).
Environmental Biodegradation
Naphthalene-1-13C also plays a significant role in environmental science, particularly in the study of biodegradation processes. For instance, using field-based stable isotopic probing (SIP) with 13C-labeled naphthalene, researchers discovered bacteria responsible for the in situ metabolism of naphthalene in contaminated sediments, a breakthrough in understanding microbial degradation of organic pollutants (Jeon et al., 2003). Similarly, the anaerobic degradation of naphthalene by a sulfate-reducing enrichment culture was elucidated through the identification of metabolites derived from 13C-labeled naphthalene, highlighting the process's complexity and the role of carboxylation as an initial degradation step (Meckenstock et al., 2000).
Chemical Synthesis and Reactivity
Further applications are found in chemical synthesis, where Naphthalene-1-13C derivatives are synthesized for various purposes, including the exploration of peri-substitution effects by Group 13 elements. This research not only advances our understanding of naphthalene chemistry but also explores potential applications in materials science and catalysis (Hoefelmeyer et al., 2002).
Isotopic Abundance and Spectroscopy
Naphthalene-1-13C has also been used to study isotopic abundance ratios in naphthalene derivatives, providing insights into the effects of biofield energy treatment on these ratios. Such studies have implications for understanding molecular interactions and the potential energetic influences on chemical substances (Trivedi et al., 2015).
Safety And Hazards
Zukünftige Richtungen
The prediction of the 13C NMR signals for derivatives of naphthalene has been investigated using mathematical modeling techniques . Naphthalene derivatives have garnered much attention due to their pharmacological properties and potential therapeutic significance . They are of great interest as potent lead compounds for medicinal chemistry researches .
Eigenschaften
IUPAC Name |
naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=CC=C[13CH]=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480141 | |
| Record name | Naphthalene-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1-13C | |
CAS RN |
20526-83-4 | |
| Record name | Naphthalene-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20526-83-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















